Cyclopentylidenemalononitrile

Vue d'ensemble

Description

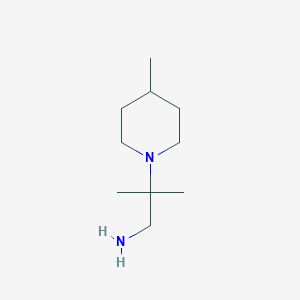

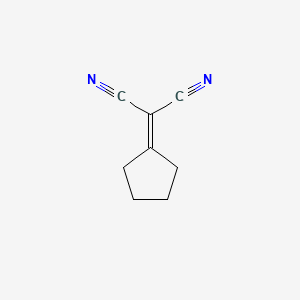

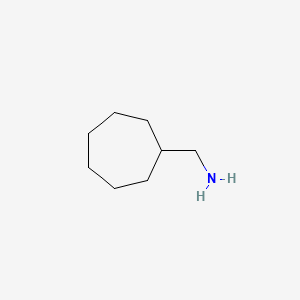

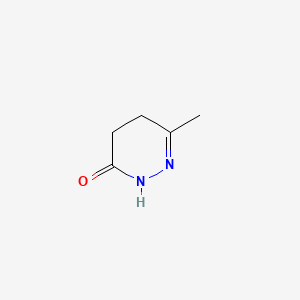

Cyclopentylidenemalononitrile is a chemical compound with the molecular weight of 132.16 . It is a liquid at room temperature .

Synthesis Analysis

This compound can be synthesized from cyclopentanone and malononitrile . The reaction is catalyzed by piperidine or sodium acetate, resulting in a this compound dimer . Another synthesis method involves the reaction of this compound with formaline and carbon disulfide .

Molecular Structure Analysis

The molecular structure of this compound consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms . The alkylation of this compound with phenacyl bromide in DMF in the presence of aqueous KOH at 20°C leads to 2,2-bis(2-oxo-2-phenylethyl)malononitrile .

Chemical Reactions Analysis

This compound undergoes a complex reaction with aromatic aldehydes, leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the this compound dimer with aldehydes .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its physical and chemical properties are influenced by its molecular structure, which consists of 8 Hydrogen atoms, 8 Carbon atoms, and 2 Nitrogen atoms .

Applications De Recherche Scientifique

Recherche sur les nanocristaux

Le Cyclopentylidenemalononitrile a des applications potentielles dans le domaine des nanocristaux . Les nanocristaux constituent un domaine de recherche important en raison de leurs propriétés uniques et de leurs applications potentielles. Le composé pourrait être utilisé dans la synthèse, l'étude des propriétés et le développement d'applications de nanocristaux .

Catalyseurs à atome unique

Le composé pourrait être utilisé dans la recherche de catalyseurs à atome unique . Les catalyseurs à atome unique ont été largement utilisés dans diverses réactions catalytiques en raison de leur forte activité et de leur haute sélectivité . Le composé pourrait être utilisé pour explorer l'application de catalyseurs à atome unique et élucider leur mécanisme réactionnel .

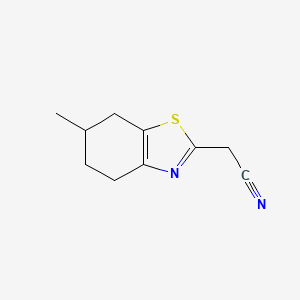

Réaction de Gewald

Le this compound a été utilisé dans la réaction de Gewald . La réaction de Gewald est une réaction organique qui permet d'obtenir des 2-aminothiophènes à partir de cétones, de substrats avec un groupe méthylène actif (comme le malonodinitrile) et de soufre . Le composé s'est avéré fournir une conversion élevée en cétone et une sélectivité élevée pour le 2-amino-4,5,6,7-tétrahydrobenzo [b]thiophène-3-carbonitrile souhaité .

Dichalcogénures de métaux de transition bidimensionnels

Le composé pourrait être utilisé dans la synthèse, les propriétés et les applications potentielles des dichalcogénures de métaux de transition bidimensionnels . Ces matériaux ont suscité beaucoup d'attention en raison de leurs propriétés électriques, optiques et mécaniques inhabituelles . Ils ont un potentiel virtuellement illimité dans divers domaines, notamment les applications électroniques, optoélectroniques, de détection et de stockage d'énergie .

Chromatographie liquide

Le this compound peut être analysé par la méthode de chromatographie liquide haute performance (CLHP) en phase inverse (RP) . Cette méthode utilise une phase mobile contenant de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique . Cette application est importante dans le domaine de la chimie analytique pour la séparation, l'identification et la quantification de chaque composant d'un mélange .

Mécanisme D'action

Mode of Action

The mode of action of Cyclopentylidenemalononitrile involves a series of complex reactions. It is suggested that the this compound dimers undergo an electrocyclic ring opening leading to conjugated triene systems . These species are very reactive intermediates and may react with aldehydes in the next step .

Biochemical Pathways

The compound’s interaction with its targets leads to the formation of conjugated triene systems, which are reactive intermediates .

Result of Action

The result of this compound’s action is the formation of complex compounds. For instance, instead of the Knoevenagel condensation of this compound with aromatic aldehydes, a complex reaction takes place leading to 5,7-dicyano-1-arylidene-4-arylindanes . The same compounds were formed in the reaction of the this compound dimer with aldehydes .

Analyse Biochimique

Biochemical Properties

Cyclopentylidenemalononitrile plays a significant role in biochemical reactions, particularly in the synthesis of fluorescent o-aminonitriles. It interacts with various enzymes and proteins, including those involved in the Knoevenagel condensation reaction. The compound undergoes complex reactions with aromatic aldehydes, leading to the formation of 5,7-dicyano-1-arylidene-4-arylindanes . These interactions highlight the compound’s reactivity and its potential to form highly fluorescent products.

Cellular Effects

This compound has been shown to exhibit cytotoxic and antiproliferative effects on cancer cells. It influences cell function by inducing apoptosis and inhibiting cell proliferation. The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism has been observed in various studies. For instance, this compound has been found to react with formaline and carbon disulfide to obtain pyridine-4-carbonitrile and thiapyrane, respectively . These reactions suggest that the compound can significantly alter cellular processes and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound undergoes Knoevenagel condensation with aromatic aldehydes, leading to the formation of complex products such as 5,7-dicyano-1-arylidene-4-arylindanes . These reactions involve the opening of electrocyclic rings and the formation of conjugated triene systems, which are highly reactive intermediates. The compound’s ability to form such intermediates highlights its potential to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo electrocyclic ring opening, leading to the formation of reactive intermediates . These intermediates can further react with other biomolecules, resulting in changes in cellular processes over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis and inhibiting cell proliferation. At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of fluorescent compounds. The compound interacts with enzymes and cofactors involved in the Knoevenagel condensation reaction, leading to the formation of highly reactive intermediates . These intermediates can further participate in other metabolic reactions, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form reactive intermediates suggests that it may be actively transported to specific cellular compartments where it can exert its effects . The localization and accumulation of this compound within cells are critical factors that determine its overall impact on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form reactive intermediates and fluorescent products suggests that it may localize to regions within the cell where these reactions can occur . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Propriétés

IUPAC Name |

2-cyclopentylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-8(6-10)7-3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAAPBKWCUJTRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205164 | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-83-3 | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5660-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005660833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylidenemalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unusual about the reaction of Cyclopentylidenemalononitrile with aromatic aldehydes?

A1: Instead of a typical Knoevenagel condensation, this compound undergoes a complex reaction with aromatic aldehydes, yielding 5,7-dicyano-1-arylidene-4-arylindanes. [] This unexpected outcome suggests a multi-step mechanism involving the formation of reactive intermediates. Interestingly, similar results were observed in reactions using the dimer of this compound. []

Q2: What is the proposed mechanism for this unusual reaction?

A2: Research suggests that the dimer of this compound undergoes an electrocyclic ring opening, leading to the formation of highly reactive conjugated triene systems. [] These intermediates then react with aromatic aldehydes, ultimately forming the observed 5,7-dicyano-1-arylidene-4-arylindanes.

Q3: Does the reaction of this compound always lead to complex products?

A3: Not necessarily. While reactions with aromatic aldehydes yield complex products, Cyclopentanone reacts with Malononitrile to form the this compound dimer, specifically 5-aminospiro-[2,6,7,7a-tetrahydroindene-7,1′-cyclopentane]-4,6,6-tricarbonitrile. [] This difference highlights the importance of reaction conditions and specific reactants in determining the final product outcome.

Q4: What is significant about the o-Aminonitriles produced in these reactions?

A4: The o-Aminonitriles synthesized in the reaction of this compound with aromatic aldehydes exhibit a notable property: strong fluorescence in a variety of solvents. [] This characteristic makes them potentially valuable in applications requiring fluorescent probes or markers.

Q5: Are there any structural studies available to support the proposed mechanisms and product formation?

A5: Yes, X-ray crystallography has been employed to confirm the structures of products formed in reactions involving this compound and similar compounds. [] This technique provides crucial evidence for understanding the reaction pathways and the final structures of the synthesized compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)